molecular formula C17H12ClN3O5 B4926989 N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B4926989
M. Wt: 373.7 g/mol
InChI Key: YHOVPIUQSVDYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, commonly known as CNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPP is a synthetic compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of CNPP is not well understood. However, it has been suggested that CNPP may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CNPP has also been shown to possess anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
CNPP has been shown to possess significant biochemical and physiological effects. CNPP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CNPP has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CNPP is its potential applications in various fields. CNPP has been extensively studied for its potential use as a chemotherapeutic agent and has also been studied for its potential applications in the treatment of neurological disorders. However, one of the limitations of CNPP is its low solubility in water, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the study of CNPP. One of the primary future directions is the further study of the mechanism of action of CNPP. The exact mechanism by which CNPP exerts its anticancer and anti-inflammatory effects is not well understood and further research is needed in this area. Another future direction is the development of more efficient synthesis methods for CNPP. The current synthesis methods for CNPP are time-consuming and may limit its potential applications in certain fields. Finally, further research is needed to determine the potential applications of CNPP in other fields such as agriculture and environmental science.

Synthesis Methods

CNPP can be synthesized through a series of chemical reactions. The synthesis of CNPP involves the reaction of 4-chloro-3-nitroaniline with phthalic anhydride in the presence of a catalyst to form 4-chloro-3-nitrophthalic anhydride. The resulting product is then reacted with glycine to form N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.

Scientific Research Applications

CNPP has been extensively studied for its potential applications in various fields. One of the primary applications of CNPP is in the field of medicinal chemistry. CNPP has been shown to possess significant anticancer properties and has been studied for its potential use as a chemotherapeutic agent. CNPP has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5/c1-9(20-16(23)11-4-2-3-5-12(11)17(20)24)15(22)19-10-6-7-13(18)14(8-10)21(25)26/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVPIUQSVDYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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